

Application Notes & Protocols for Interleukin-35 (IL-35) Based Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments involving the immunosuppressive cytokine Interleukin-35 (IL-35). This document outlines the key signaling pathways, detailed experimental protocols, and representative data for studying the biological functions of IL-35 and for the development of novel therapeutics targeting this pathway.

Introduction to IL-35

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12 α) and Ebi3 (Epstein-Barr virus-induced gene 3) subunits.[1] Primarily produced by regulatory T cells (Tregs), IL-35 plays a crucial role in immune suppression.[1][2] Its functions include suppressing T cell proliferation and converting naive T cells into an IL-35-producing regulatory T cell subset (iTr35), thereby limiting inflammatory responses.[3][4] Dysregulation of IL-35 has been implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer, making it a significant target for therapeutic intervention.[4][5]

IL-35 Signaling Pathways

IL-35 exerts its biological effects by signaling through a unique receptor complex, which can be composed of heterodimers of IL-12Rβ2 and gp130, or homodimers of each chain.[3][6] This receptor engagement activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[7][8]

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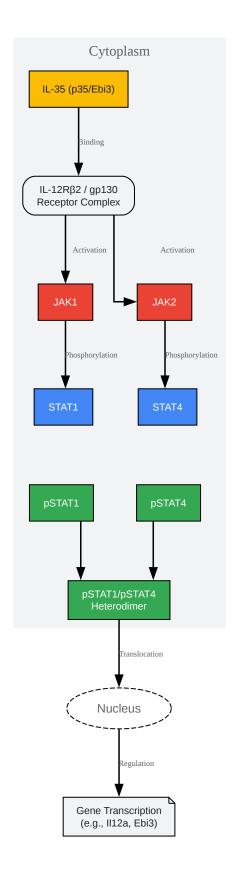




- In T cells: IL-35 signaling primarily involves the phosphorylation of STAT1 and STAT4.[3][5]
 The binding of IL-35 to its receptor leads to the activation of JAK1 and JAK2, which in turn
 phosphorylate STAT1 and STAT4.[7] These phosphorylated STATs can form heterodimers
 (STAT1:STAT4) that translocate to the nucleus and regulate the transcription of target genes,
 including the genes for the IL-35 subunits themselves (Il12a and Ebi3), creating a positive
 feedback loop.[3]
- In B cells: The IL-35 receptor can also be a heterodimer of IL-12Rβ2 and IL-27Rα.[7] In this context, signaling proceeds through the phosphorylation of STAT1 and STAT3.[7][8]

Below is a diagram illustrating the canonical IL-35 signaling pathway in T cells.





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Caption: IL-35 Signaling Cascade in T Cells.



Experimental Protocols

This section provides detailed methodologies for key experiments in IL-35 research.

Quantification of IL-35 by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a common and sensitive method for quantifying IL-35 in biological fluids such as serum, plasma, and cell culture supernatants.[9][10][11]

Materials:

- IL-35 ELISA Kit (e.g., from Elabscience, BioOcean, FineTest)[1][11][12]
- Microplate reader capable of measuring absorbance at 450 nm
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Sample diluent
- Samples (serum, plasma, cell culture supernatant)
- · Pipettes and tips
- Plate sealer

Protocol:

- Preparation: Bring all reagents and samples to room temperature. Reconstitute the standards and prepare serial dilutions as per the kit instructions.[9] Prepare the wash buffer and other working solutions.
- Coating: An anti-human IL-35 antibody is typically pre-coated onto the microplate wells.[10]
 [11]
- Sample Addition: Add 100 μ L of standards, blank, and samples to the appropriate wells.[13] It is recommended to run all samples and standards in duplicate.



- Incubation: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[13]
- Washing: Aspirate the liquid from each well and wash 3-5 times with 350 μL of wash buffer per well.[13] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Detection Antibody: Add 100 μL of biotinylated anti-human IL-35 detection antibody to each well. Cover and incubate for 1 hour at 37°C.[13]
- Washing: Repeat the washing step as described in step 5.
- Enzyme Conjugate: Add 100 μL of HRP-Streptavidin conjugate to each well. Cover and incubate for 30 minutes at 37°C.[12]
- Washing: Repeat the washing step, typically for 5 cycles.[12]
- Substrate Reaction: Add 90 μL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes.[12][13] A blue color will develop.
- Stopping the Reaction: Add 50 μL of stop solution to each well. The color will change to yellow.[13]
- Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
 [11]
- Calculation: Construct a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to determine the concentration of IL-35 in the samples.

Detection of IL-35 Subunits by Western Blot

Western blotting can be used to detect the p35 and Ebi3 subunits of IL-35 in cell lysates or tissue homogenates.[14][15]

Materials:

Primary antibodies: anti-Ebi3 and anti-p35 (IL-12A)



- HRP-conjugated secondary antibody
- Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Chemiluminescent substrate
- · Imaging system

Protocol:

- Sample Preparation: Homogenize tissues or lyse cells in protein lysis buffer. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ebi3 (e.g., 1:1000 dilution) and p35 (e.g., 1:1000 dilution) overnight at 4°C.[15]
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[15]
- Washing: Repeat the washing step as in step 6.



 Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A band of approximately 52 kDa may be observed for the IL-35 fusion protein.[16]

In Vitro T Cell Proliferation Suppression Assay

This bioassay measures the functional activity of IL-35 by its ability to suppress the proliferation of conventional T cells (Tconv).[3]

Materials:

- CD4+ conventional T cells (Tconv)
- Recombinant IL-35
- T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
- 96-well cell culture plates

Protocol:

- Cell Isolation: Isolate CD4+ T cells from spleen or peripheral blood and purify Tconv cells (e.g., by depleting CD25+ cells).
- Cell Plating: Plate Tconv cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
- Treatment: Add recombinant IL-35 at various concentrations (e.g., 10, 30, 50 ng/mL).[16]
 Include an untreated control.
- Activation: Stimulate the T cells with anti-CD3/CD28 antibodies.
- Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
- Proliferation Measurement:



- \circ [³H]-thymidine incorporation: Add 1 μ Ci of [³H]-thymidine to each well for the last 18 hours of culture. Harvest the cells and measure radioactivity using a scintillation counter.
- CFSE staining: Stain cells with CFSE prior to plating. After culture, analyze the dilution of the dye by flow cytometry as a measure of cell division.
- Data Analysis: Calculate the percentage of suppression relative to the stimulated, untreated control.

Data Presentation

Quantitative data from IL-35 studies should be presented in a clear and structured format. Below are examples of how to tabulate data from typical experiments.

Table 1: In Vivo Efficacy of IL-35 Treatment in a Murine Tumor Model

This table summarizes the effect of recombinant IL-35 and an anti-IL-35 neutralizing antibody on tumor growth in a xenograft mouse model.[17]

Treatment Group	Number of Mice (n)	Mean Tumor Volume (mm³) at Day 21 ± SEM	Mean Tumor Weight (g) at Endpoint ± SEM
Control (PBS)	5	1250 ± 150	1.2 ± 0.2
Recombinant IL-35	5	1800 ± 200	1.8 ± 0.3
Anti-IL-35 Antibody	5	700 ± 100	0.7 ± 0.1
*Statistically significant difference compared to the			

Table 2: Effect of Recombinant IL-35 on Cytokine Production in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS)[18]

control group (p <

0.05).



Cytokine	Control Group (pg/mL) ± SD	ARDS Model (pg/mL) ± SD	ARDS + IL-35 Treatment (pg/mL) ± SD
IL-1β	50 ± 8	450 ± 40	150 ± 20
TNF-α	80 ± 12	800 ± 75	250 ± 30
IL-6	120 ± 15	1500 ± 120	400 ± 50
IL-10	100 ± 10	50 ± 8	300 ± 25

^{*}Statistically

significant difference

compared to the

ARDS model group (p

< 0.05).

Mandatory Visualizations

Experimental Workflow: In Vivo Study of IL-35 Function

The following diagram outlines a typical workflow for an in vivo experiment designed to assess the function of IL-35 in a disease model.



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